NMNAT Substrate Preference: NaMN vs. NMN
In the bacterial NAD⁺ salvage pathway, the bifunctional enzyme NadR from Haemophilus influenzae catalyzes the adenylylation of both NMN and NaMN. However, quantitative enzymatic characterization reveals a 250-fold preference for NMN over NaMN [1]. This extreme substrate selectivity underscores that NaMN is a poor substrate for this key salvage enzyme in certain organisms, requiring a distinct enzymatic route (via the deamidated pathway) for its efficient conversion to NAD⁺.
| Evidence Dimension | Enzymatic substrate preference (fold-difference) |
|---|---|
| Target Compound Data | Relative activity: 1 (baseline) |
| Comparator Or Baseline | Nicotinamide mononucleotide (NMN), relative activity: 250 |
| Quantified Difference | 250-fold preference for NMN over NaMN |
| Conditions | Purified H. influenzae NadR enzyme, NMN adenylyltransferase activity assay |
Why This Matters
This data definitively establishes that NaMN and NMN are not interchangeable substrates in NAD⁺ biosynthesis assays, and that NaMN requires distinct enzymatic machinery (e.g., NaMNAT) for its processing, making it the exclusive substrate for studying the deamidated pathway.
- [1] MetaCyc. nadR: nicotinamide mononucleotide adenylyltransferase / ribosylnicotineamide kinase. SRI International. View Source
